5-Amino-2-(4-cyanophenyl)-3-methylpyridine
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Overview
Description
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a 5-amino-3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine group. For example, the reaction of 4-chlorobenzonitrile with 5-amino-3-methylpyridine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-3-methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(5-amino-3-methylpyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of the 5-amino-3-methylpyridin-2-yl group.
4-(4-chloropyridin-2-yl)benzonitrile: Contains a chloropyridinyl group instead of the amino-methylpyridinyl group.
Uniqueness
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(5-amino-3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-6-12(15)8-16-13(9)11-4-2-10(7-14)3-5-11/h2-6,8H,15H2,1H3 |
InChI Key |
JPJAXBIDCFQEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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